3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
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Overview
Description
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is notable for its unique structure, which includes a thiophene ring and an oxadiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Preparation Methods
The synthesis of 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves several steps. One common method includes the reaction of thiophene-3-carboxylic acid with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring .
Chemical Reactions Analysis
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it has been shown to interact with caspase enzymes, particularly caspase-3, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of these enzymes, inhibiting their activity and triggering cell death pathways .
Comparison with Similar Compounds
3-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid can be compared to other oxadiazole derivatives, such as:
2-(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)acetic acid: Similar structure but with an acetic acid side chain instead of propanoic acid.
3-(4-Nitrophenyl)-1,2,4-oxadiazole: Contains a nitrophenyl group instead of a thiophene ring, leading to different chemical properties and applications.
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid:
The uniqueness of this compound lies in its combination of a thiophene ring and an oxadiazole ring, which imparts distinct electronic and chemical properties .
Properties
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-8(13)2-1-7-10-9(11-14-7)6-3-4-15-5-6/h3-5H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGDZLOSDQUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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